DHPM-93 - 1430815-67-0

DHPM-93

Catalog Number: EVT-267557
CAS Number: 1430815-67-0
Molecular Formula: C29H27F2N3O4
Molecular Weight: 519.5488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DHPM-93 is a the most potent inhibitor of sodium iodide symporter (nis) reported to date
Source and Classification

Dihydropyrimidinones are typically synthesized through multicomponent reactions, with the Biginelli reaction being one of the most common methods for their preparation. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. DHPMs are classified as privileged structures due to their ability to interact with multiple biological targets, making them valuable in drug design and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of DHPM-93 can be achieved through various methodologies, including:

  1. Biginelli Reaction: This classical method combines an aldehyde, a β-ketoester, and urea under acidic conditions to form dihydropyrimidinones. The reaction is typically performed in a one-pot manner, which simplifies the process and enhances yield.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to accelerate the Biginelli reaction, significantly reducing reaction times while improving yields.
  3. Solvothermal Synthesis: This method utilizes high temperature and pressure to create a more uniform reaction environment, leading to higher purity and better crystallinity of the final product.
  4. Green Chemistry Approaches: Novel methods employing environmentally friendly solvents or catalysts (such as hydrogels) have been developed to synthesize DHPM derivatives efficiently while minimizing waste and hazardous byproducts.
Molecular Structure Analysis

Structure and Data

The molecular structure of DHPM-93 features a six-membered pyrimidine ring with substituents that can vary depending on the synthetic route. The general formula for dihydropyrimidinones is C7H8N2OC_7H_8N_2O.

Key structural details include:

  • Molecular Weight: Approximately 136.15 g/mol.
  • Melting Point: Typically ranges between 200-210 °C depending on specific substitutions.
  • NMR Spectroscopy: Proton NMR can reveal information about chemical environments of hydrogen atoms within the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

DHPM-93 can participate in various chemical reactions:

  1. Condensation Reactions: The primary formation occurs via the condensation of aldehydes with β-ketoesters and urea.
  2. Functionalization Reactions: Substituents can be added through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Biological Activity Testing: DHPM derivatives are often screened for cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma cells), revealing their potential therapeutic applications.
Mechanism of Action

Process and Data

The mechanism by which DHPM-93 exerts its biological effects involves several pathways:

  1. Inhibition of Kinesin Proteins: DHPMs like monastrol inhibit kinesin-5, a motor protein essential for mitotic spindle function, leading to mitotic arrest and subsequent apoptosis in cancer cells.
  2. Interference with Cell Cycle Regulation: By disrupting normal cellular processes, these compounds can halt the proliferation of cancer cells.
  3. Targeting Multiple Pathways: Research indicates that DHPMs may also interact with other cellular targets such as topoisomerase I and calcium channels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of carbonyl compounds, allowing for further functionalization.
Applications

Scientific Uses

Dihydropyrimidinones, particularly DHPM-93, have several significant applications:

  1. Anticancer Agents: Due to their ability to inhibit critical proteins involved in cell division.
  2. Antiviral Compounds: Some derivatives have shown activity against viral infections.
  3. Drug Discovery Platforms: Their structural diversity makes them ideal candidates for developing new drugs targeting various diseases.
  4. Biological Research Tools: Used in studies exploring cellular mechanisms related to cancer biology and pharmacology.
Introduction to Dihydropyrimidinones (DHPMs)

Chemical and Structural Overview of DHPM Scaffolds

Dihydropyrimidinones (DHPMs) are six-membered heterocyclic compounds featuring a pyrimidine ring core with nitrogen atoms at positions 1 and 3, and a ketone/thioketone at position 2. This scaffold is synthesized primarily via the Biginelli multicomponent reaction, which condenses an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea/thiourea under acidic catalysis [1] [9]. The DHPM core exhibits planarity and hydrogen-bonding capacity due to its carbonyl/thione and N-H groups, enabling interactions with biological targets. Substituent positions critically modulate activity:

  • C4: Chiral center accommodating aryl, alkyl, or H-bonding groups
  • C5: Electron-withdrawing groups (ester, ketone, nitrile)
  • C6: Methyl or alkyl groups
  • N1/N3: Modifiable with alkyl/acyl chains
  • X: Oxygen or sulfur (thiocarbonyl enhances potency) [1] [6]

Structural Analysis of DHPM-93:DHPM-93 (C₁₈H₁₈N₂O₅; CAS 1430815-67-0) features a 4-aryl group (likely substituted phenyl), a C5 ethoxycarbonyl group, and a C6 methyl group. Its fluorine atom (trifluoromethyl or fluoroaryl) enhances target binding via hydrophobic interactions and metabolic stability [4] [10]. X-ray crystallography of analogous fluorinated DHPMs confirms a half-chair conformation of the dihydropyrimidine ring and dihedral angles of 54–59° between aryl and heteroaryl substituents, optimizing target binding [10].

Table 1: Structural Features of Key DHPM Analogs

CompoundC4 SubstituentC5 GroupXNotable Features
Monastrol3-HydroxyphenylEthoxycarbonylOFirst Eg5 kinesin inhibitor
S-Dimethylenastron3,4-MethylenedioxyphenylEthoxycarbonylO30× more potent than monastrol
DHPM-93Fluorinated arylEthoxycarbonylO/SNIS inhibitor
SQ 32926AlkylEsterOCalcium channel blocker

Historical Evolution of DHPMs in Medicinal Chemistry

The medicinal exploration of DHPMs began in 1891 with Pietro Biginelli’s synthesis of ethyl-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [9]. Early research focused on cardiovascular applications due to structural similarities to dihydropyridine calcium channel blockers (e.g., nifedipine). Atwal’s 1987 modification enabled scalable synthesis of DHPM analogs, revealing calcium channel modulation tied to C4 stereochemistry (R-configuration: antagonists; S-configuration: agonists) [9].

A breakthrough emerged in 1999 with the discovery of monastrol, a DHPM that reversibly inhibits the mitotic kinesin Eg5, arresting cancer cell division. Despite neurotoxicity limitations, monastrol became a template for analogs:

  • Oxo-monastrol and thio-monastrol: Improved solubility
  • 3,4-Methylenedioxy-monastrol: 30-fold higher Eg5 affinity [1] [6]
  • Ferrocenyl-DHPM hybrids (e.g., compound 5): 100% growth inhibition in MCF-7 breast cancer cells at 50 μM [6]

Technological Advancements:

  • Green synthesis: β-Cyclodextrin-propyl sulfonic acid catalysts under solvent-free conditions (yields >85%) [1]
  • Combinatorial chemistry: Solid-phase techniques generating libraries for high-throughput screening [9]

Significance of DHPM-93 in Contemporary Research

DHPM-93 represents a specialized advancement in DHPM pharmacology as the most potent known inhibitor of the sodium iodide symporter (NIS) [4]. NIS mediates iodide uptake in thyroid cells and is overexpressed in thyroid cancers. DHPM-93’s mechanism involves competitive binding at the iodide transport site, disrupting radionuclide accumulation—a critical pathway for thyroid cancer theranostics [4] [6].

Therapeutic Implications:

  • Thyroid disorders: Potential for non-radioactive treatment of hyperthyroidism
  • Cancer theranostics: Sensitizing tumors to radioiodine by modulating NIS activity
  • Antiviral applications: NIS is exploited by some viruses for cellular entry; DHPM-93 may block viral uptake [4] [6]

Comparative Potency:Table 2: Biological Activities of Select DHPMs

CompoundTargetIC₅₀/ActivityTherapeutic Area
MonastrolEg5 kinesin30 µMBreast cancer
S-EnastronEg5 kinesin0.8 µMAntimitotic agent
DHPM-93NISLowest reportedThyroid cancer, antiviral
Compound 24 (Benzimidazole-DHPM)Tubulin9.39 µM (MCF-7)Breast cancer

Research Applications:

  • Molecular probe: Elucidating NIS transport mechanisms due to high binding specificity
  • Hybrid scaffolds: Ongoing studies conjugating DHPM-93 with coumarins or benzimidazoles to enhance anticancer breadth [6] [8]

Properties

CAS Number

1430815-67-0

Product Name

DHPM-93

IUPAC Name

4-Methoxybenzyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Molecular Formula

C29H27F2N3O4

Molecular Weight

519.5488

InChI

InChI=1S/C29H27F2N3O4/c1-18-27(21-10-5-7-19(15-21)13-14-26(35)36)28(37)34(17-25(32)20-8-3-2-4-9-20)29(38)33(18)16-22-23(30)11-6-12-24(22)31/h2-12,15,25H,13-14,16-17,32H2,1H3,(H,35,36)/t25-/m0/s1

InChI Key

NFZVFQNKUATCFO-VWLOTQADSA-N

SMILES

O=C(O)CCC1=CC=CC(C2=C(C)N(CC3=C(F)C=CC=C3F)C(N(C[C@H](N)C4=CC=CC=C4)C2=O)=O)=C1

Solubility

Soluble in DMSO

Synonyms

DHPM-93; DHPM 93; DHPM93

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.